![molecular formula C13H19N5 B6077665 N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B6077665.png)
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. This compound, also known as DMPPY, is a pyrimidine derivative that has been synthesized in recent years. In
作用機序
The mechanism of action of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine involves its binding to the active site of the enzyme, thereby inhibiting its activity. This compound has been shown to have a high affinity for the active site of DHFR and TS, which makes it a potent inhibitor of these enzymes. The inhibition of these enzymes leads to a decrease in the biosynthesis of nucleotides and DNA, which ultimately results in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cells. The inhibition of DHFR and TS by this compound leads to a decrease in the biosynthesis of nucleotides and DNA, which ultimately results in the inhibition of cell growth and proliferation. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. These effects make this compound a potential candidate for the development of new drugs for the treatment of cancer and other diseases.
実験室実験の利点と制限
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine has several advantages for lab experiments. It is a potent inhibitor of DHFR and TS, which makes it a useful tool for the study of these enzymes. This compound is also relatively easy to synthesize and has a high yield. However, this compound has some limitations for lab experiments. It is not very soluble in water, which makes it difficult to use in aqueous solutions. This compound also has some toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine research. One direction is the development of new drugs based on this compound for the treatment of cancer and other diseases. Another direction is the study of the structure-activity relationship of this compound and its derivatives to identify more potent inhibitors of DHFR and TS. The use of this compound in combination with other drugs for the treatment of cancer is also an area of future research. Finally, the development of new synthesis methods for this compound and its derivatives is an important area of future research.
合成法
The synthesis of N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine involves the reaction of 4,6-dimethyl-2-oxypyrimidine with 1-(1,3-dimethyl-1H-pyrazol-4-yl) ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The yield of this compound can be improved by optimizing the reaction conditions such as the ratio of reactants, temperature, and time.
科学的研究の応用
N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]-4,6-dimethyl-2-pyrimidinamine has potential applications in biological research as it has been shown to have inhibitory effects on certain enzymes. This compound has been reported to have inhibitory effects on the enzyme dihydrofolate reductase (DHFR), which is a key enzyme involved in the biosynthesis of nucleotides. This compound has also been shown to inhibit the enzyme thymidylate synthase (TS), which is involved in the biosynthesis of DNA. These inhibitory effects make this compound a potential candidate for the development of new drugs for the treatment of cancer and other diseases.
特性
IUPAC Name |
N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5/c1-8-6-9(2)15-13(14-8)16-10(3)12-7-18(5)17-11(12)4/h6-7,10H,1-5H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPZXVXGTLLPQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(C)C2=CN(N=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(2-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6077584.png)
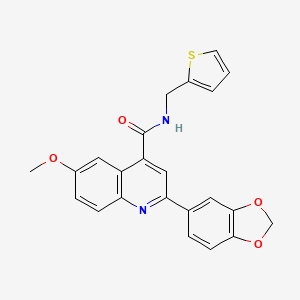
![methyl 2-{[(2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-5-yl)carbonyl]amino}benzoate](/img/structure/B6077590.png)
![4-benzyl-3-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6077591.png)
![2-(3-methylbutanoyl)-1-[4-(methylthio)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6077604.png)
![4-(dimethylamino)benzaldehyde {4-oxo-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B6077615.png)
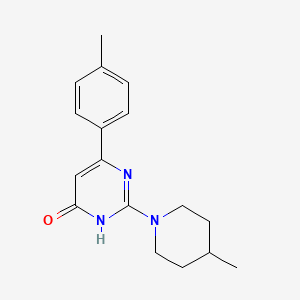
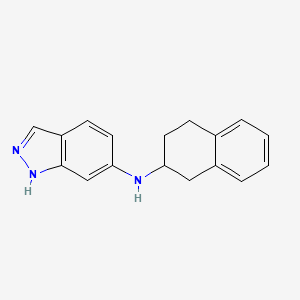
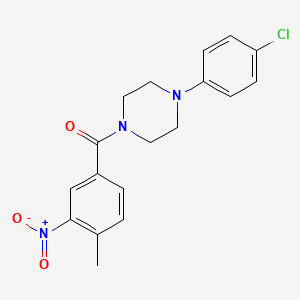
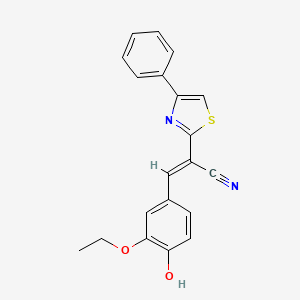
![1-(5-{[benzyl(ethyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6077659.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6077674.png)
![2-{[(2-methyl-1H-indol-3-yl)methylene]amino}-N-propyl-3-thiophenecarboxamide](/img/structure/B6077682.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6077689.png)